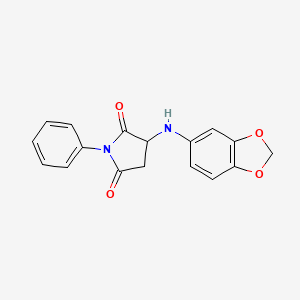

3-(1,3-Benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1,3-Benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione” is a complex organic compound. The 1,3-benzodioxol-5-ylamino group suggests that it might be a derivative of benzodioxole . Benzodioxole derivatives are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .

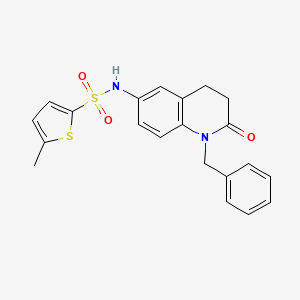

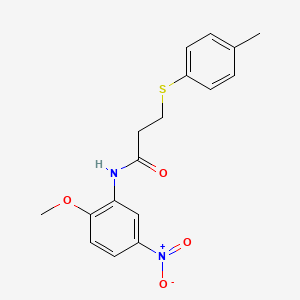

Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Antileukemic Activity

A novel series of compounds, including 3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione, was synthesized and tested for antileukemic properties. This compound showed good and selective antiproliferative action against leukemia cell lines, demonstrating potential for leukemia treatment with satisfactory toxicity levels evaluated in vivo in mice (Kryshchyshyn et al., 2020).

Antimicrobial Activity

A variety of 1-phenylpyrrolidine-2,5-dione derivatives were investigated for their antimicrobial spectra, showing high activity against a range of pathogenic microbes. These compounds were notably active against Sclerotinia sclerotiorum and Botrytis cinerea, offering new avenues for antimicrobial agent development (Fujinami et al., 1972).

Anticonvulsant Properties

A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione derivatives were prepared and evaluated for their anticonvulsant activities. These studies revealed compounds with potent anticonvulsant properties, more effective and less neurotoxic than traditional antiepileptic drugs, highlighting their potential in treating epilepsy (Malik et al., 2014).

Antibacterial and Antifungal Activities

Novel dispiropyrrolidines synthesized through 1,3-dipolar cycloaddition exhibited antibacterial activity against a range of organisms. These findings underscore the potential of these compounds in developing new antibacterial agents, with QSAR studies indicating the significance of molecular properties on activity (Karthikeyan et al., 2010).

Antitumor Evaluation

Cyclic arylsulfonylureas were synthesized and tested for antitumor activity against various cancer cell lines. Certain compounds showed significant inhibition, especially against ovarian cancer cells, suggesting their potential as novel antitumor agents. ADME-T and pharmacophore prediction methodologies provided insights into the structural features required for antitumor activity, offering a foundation for further drug development (El-Deeb et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-16-9-13(17(21)19(16)12-4-2-1-3-5-12)18-11-6-7-14-15(8-11)23-10-22-14/h1-8,13,18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFYQWKHFZKBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzodioxol-5-ylamino)-1-phenylpyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide](/img/structure/B2937929.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2937930.png)

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)

![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)

![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)

![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)

![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937944.png)